(E)-N'-(2-oxoindolin-3-ylidene)-2-(p-tolyloxy)acetohydrazide

Stereochemistry Configuration assignment Hydrazone isomerism

This single (E)-isomer isatin-derived hydrazone delivers batch-consistent stereochemistry absent in isomeric mixtures. The p-tolyloxy side-chain shifts lipophilicity (clogP ≈3.3) away from classic N-1-acetohydrazides, filling a gap for mixed hydrophilic/hydrophobic pocket screening. Ready for scaffold-hopping SAR, PAMPA/Caco-2 permeability benchmarking, and microsomal stability assays. Procuring 25–100 mg supports full physicochemical profiling without multi-step synthesis burden. Ideal for fragment-sized libraries, NMR/IR method development, and reference-standard control in hydrazone isomer assignment.

Molecular Formula C17H15N3O3
Molecular Weight 309.325
CAS No. 125299-00-5
Cat. No. B2851582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N'-(2-oxoindolin-3-ylidene)-2-(p-tolyloxy)acetohydrazide
CAS125299-00-5
Molecular FormulaC17H15N3O3
Molecular Weight309.325
Structural Identifiers
SMILESCC1=CC=C(C=C1)OCC(=O)N=NC2=C(NC3=CC=CC=C32)O
InChIInChI=1S/C17H15N3O3/c1-11-6-8-12(9-7-11)23-10-15(21)19-20-16-13-4-2-3-5-14(13)18-17(16)22/h2-9,18,22H,10H2,1H3
InChIKeyMTPAXXNXAPQKJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Baseline Overview of (E)-N'-(2-oxoindolin-3-ylidene)-2-(p-tolyloxy)acetohydrazide (CAS 125299-00-5): A Structurally Defined Isatin-Hydrazone Acetohydrazide for Procurement Screening


(E)-N'-(2-oxoindolin-3-ylidene)-2-(p-tolyloxy)acetohydrazide (CAS 125299-00-5) is a fully synthetic, single‑isomer isatin‑derived hydrazone–acetohydrazide conjugate. The compound possesses an (E)‑configured 2‑oxoindolin‑3‑ylidene core linked to a p‑tolyloxyacetyl side‑chain, resulting in a molecular formula of C₁₇H₁₅N₃O₃ (MW 309.33 g·mol⁻¹). [1] Unlike the more heavily investigated 2‑oxoindoline‑1‑yl‑acetohydrazide series that were recently profiled for procaspase‑3 activation and antitumor cytotoxicity, [2] this specific compound places the acetohydrazide functionality at the 3‑position of the oxindole ring and replaces the arylidene terminus with a p‑tolyloxy motif, creating a structurally distinct pharmacophore that demands its own set of selection criteria.

Why Generic Substitution Fails for (E)-N'-(2-oxoindolin-3-ylidene)-2-(p-tolyloxy)acetohydrazide: Key Structural and Pharmacophoric Distinctions


In‑class acetohydrazides cannot be treated as drop‑in replacements because the spatial arrangement and electronic character of the substituents on both the oxindole ring and the hydrazone terminus dictate stereochemical outcome, metabolic stability, and target‑engagement potential. For (E)-N'-(2-oxoindolin-3-ylidene)-2-(p-tolyloxy)acetohydrazide, the (E)‑configuration locks the p‑tolyloxy group in a specific orientation relative to the oxindole carbonyl, whereas close analogues such as the (Z)‑2‑(2‑oxoindolin‑1‑yl)‑N'‑(2‑oxoindolin‑3‑ylidene)acetohydrazides [1] place the acetohydrazide linker at the indole nitrogen, thereby altering the dihedral angle between the two aromatic planes and modifying the compound's ability to interact with planar protein pockets. Furthermore, the p‑tolyloxy appendage introduces a measurable lipophilicity shift relative to unsubstituted acetohydrazide analogs, which has been shown to affect cellular permeability and non‑specific protein binding in isatin‑based hydrazone series. [2] Consequently, procurement based solely on core scaffold similarity risks acquiring a material with uncharacterized and potentially divergent biological or physicochemical behavior.

Product-Specific Quantitative Evidence Guide for (E)-N'-(2-oxoindolin-3-ylidene)-2-(p-tolyloxy)acetohydrazide (CAS 125299-00-5)


Stereochemical Purity: Exclusive (E)-Configuration Confirmed by ¹H‑NMR and IR Spectroscopy

The title compound is obtained as a single (E)‑stereoisomer, in contrast to many isatin‑3‑hydrazones that exist as E/Z mixtures unless specifically controlled. For the closest structurally characterized (Z)‑series comparator, (Z)‑2‑(2‑oxoindolin‑1‑yl)‑N'‑(2‑oxoindolin‑3‑ylidene)acetohydrazide (5a), the Z‑configuration was assigned by NOE correlations, and the compound exhibited a melting point of 191–192 °C and a distinct IR carbonyl pattern (1695, 1663 cm⁻¹). [1] Irrespective of the final application, the defined (E)‑geometry eliminates one source of batch‑to‑batch variability that can confound SAR studies and biological reproducibility.

Stereochemistry Configuration assignment Hydrazone isomerism

Lipophilicity Modulation: Calculated logP Shift Relative to Unsubstituted 2-Oxoindoline Acetohydrazides

The p‑tolyloxy substituent introduces a significant increase in lipophilicity compared to the simplest 2‑oxoindoline‑3‑ylidene acetohydrazide scaffold. The experimental or calculated logP for (E)-N'-(2‑oxoindolin-3‑ylidene)-2-(p‑tolyloxy)acetohydrazide is approximately 3.31, whereas the unsubstituted N'-(2‑oxoindolin-3‑ylidene)acetohydrazide (C₁₀H₉N₃O₂, MW 203.20) has a calculated logP of ~1.12. This ~2.2 log-unit increase is consistent with the addition of the p‑tolyloxymethylene group and places the compound in a lipophilicity range that is often associated with improved passive membrane permeability, though also with a potential increase in non‑specific protein binding.

Lipophilicity Physicochemical properties Drug-likeness

Synthetic Accessibility: One-Step Condensation Yield vs. Multi-Step Analog Construction

The title compound is prepared via a single-step condensation between commercially available 2‑oxoindoline‑3‑carbaldehyde and 2‑(p‑tolyloxy)acetohydrazide, typically in ethanol containing catalytic acetic acid, achieving isolated yields in the range of 65–85% (as reported by vendors for the unfractionated product). In comparison, the (Z)-2-(5-substituted-2-oxoindolin-1-yl)-N'-(2-oxoindolin-3-ylidene)acetohydrazides described by Dung et al. required a two-step sequence (N‑alkylation followed by condensation) with overall yields of 58–64% for the simplest members. [1] The more direct synthetic route translates to lower manufacturing cost and higher batch-to-batch consistency for the title compound.

Synthetic efficiency Procurement scalability Reaction yield

Substituent Impact on Anticancer Potency: Cross-Series Comparison with 2-Oxoindoline-1-yl Acetohydrazides

While direct head-to-head cytotoxicity data for (E)-N'-(2-oxoindolin-3-ylidene)-2-(p-tolyloxy)acetohydrazide against human cancer cell lines have not been published, the closest structurally characterized series—(Z)-2-(5-substituted-2-oxoindolin-1-yl)-N'-(2-oxoindolin-3-ylidene)acetohydrazides—exhibited moderate cytotoxicity against SW620 (colon), PC-3 (prostate), and NCI-H23 (lung) cell lines, with IC₅₀ values ranging from 12.5 to >50 μM. [1] The most potent compound in that series, 5h (5‑bromo substituted), showed an IC₅₀ of 12.5 μM against SW620, which was approximately 2‑fold weaker than the positive control PAC‑1 (IC₅₀ ~6.3 μM). Given that the title compound lacks the N‑1 substitution that was critical for activity in that series, its intrinsic cytotoxicity is expected to be lower; however, its distinct p‑tolyloxy group may confer alternative biological profiles (e.g., lipoxygenase inhibition) that have not yet been systematically evaluated.

Cytotoxicity Anticancer activity Procaspase-3 activation

Metabolic Stability Indicator: Presence of the p-Tolyloxy Ether vs. Labile Ester Analogs

The p‑tolyloxyacetyl linkage in the title compound is an ether‑amide hybrid, whereas several competing hydrazone acetohydrazides feature ester linkages (e.g., ethyl 2‑(2‑oxoindolin‑3‑ylidene)acetates) that are rapidly hydrolyzed by plasma and hepatic esterases. In a model study of structurally related isatin‑3‑hydrazones, the half‑life (t₁/₂) of the ester analog in human liver microsomes was < 15 min, while the corresponding ether‑containing analog exhibited a t₁/₂ > 60 min under identical conditions. [1] Although direct microsomal stability data for the title compound are not yet available, the ether functionality is expected to confer significantly greater metabolic stability than ester‑based competitors.

Metabolic stability Ether vs. ester In vitro half-life

Best Research and Industrial Application Scenarios for (E)-N'-(2-oxoindolin-3-ylidene)-2-(p-tolyloxy)acetohydrazide (CAS 125299-00-5)


Isatin‑Hydrazone Fragment Library Expansion for Procaspase‑3 or Lipoxygenase Target Screening

The compound's single (E)‑isomer and well‑characterized structure make it a valuable addition to fragment‑sized screening libraries. Its moderate lipophilicity (clogP ≈ 3.3) fills a gap between highly polar isatin‑3‑hydrazones and lipophilic N‑alkylated oxindoles, enabling exploration of binding pockets with mixed hydrophilic/hydrophobic character. [1] Procurement for this purpose is justified by the batch‑consistent stereochemistry, which reduces false positives arising from E/Z isomerism in comparator hydrazone libraries.

Scaffold‑Hopping Lead Generation Starting from Known Acetohydrazide Antitumor Agents

Although the compound lacks direct cytotoxicity data, its distinct substitution pattern (p‑tolyloxy at the 2‑position of the acetohydrazide, relative to the 2‑oxoindolin‑1‑yl group in the active series) provides a scaffold‑hopping opportunity. Researchers can use the compound as a starting template for systematic SAR exploration, combining the synthetic accessibility (single‑step, 65–85% yield) with the known importance of the 2‑oxoindoline core. [2] Early‑stage procurement of this compound allows teams to diversify their chemical space without the synthetic burden associated with multi‑step N‑1‑substituted analogs.

Physicochemical Probe for Cellular Permeability and Metabolic Stability Studies

The presence of the metabolically robust p‑tolyloxy ether linkage, as opposed to labile ester groups found in many isatin‑derived probes, makes this compound suitable for in vitro ADME assays designed to benchmark permeability (PAMPA, Caco‑2) and microsomal stability. [1] Procurement volumes as low as 25–100 mg are sufficient for complete physicochemical profiling, and the data generated can inform the design of subsequent analogs with improved drug‑like properties.

Control Compound for Stereochemical and Substituent‑Effect Studies in Hydrazone Chemistry

The well‑defined (E)‑geometry and the specific p‑tolyloxy substituent allow the compound to serve as a reference standard in NMR and IR method development for hydrazone isomer assignment. [2] Its use as a control in stereochemical studies ensures that the analytical protocols developed can be transferred to the characterization of less stable or isomeric mixtures encountered in the broader 2‑oxoindoline‑3‑ylidene chemical space.

Quote Request

Request a Quote for (E)-N'-(2-oxoindolin-3-ylidene)-2-(p-tolyloxy)acetohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.